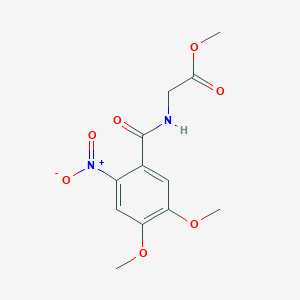
methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, biochemistry, and molecular biology. This compound is a derivative of glycine and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is not fully understood. However, it is believed to work by inhibiting various cellular processes such as DNA synthesis and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate in lab experiments is its potential as a potent anti-cancer agent. However, the compound has limitations such as its toxicity, which can limit its use in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate. One area of interest is its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for use in drug discovery. Finally, its potential use in treating other inflammatory conditions such as arthritis and asthma should be explored.
Conclusion:
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate is a compound with significant potential for use in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to optimize its use in the lab.
Synthesemethoden
The synthesis of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate involves the reaction of glycine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in drug discovery. This compound has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been found to have potential as an anti-inflammatory agent and has been studied for its use in treating various inflammatory conditions.
Eigenschaften
IUPAC Name |
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7/c1-19-9-4-7(12(16)13-6-11(15)21-3)8(14(17)18)5-10(9)20-2/h4-5H,6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSFVAGVIVEHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(=O)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)


![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
methanone](/img/structure/B5740600.png)